molecular formula C57H77NO13Si2 B587818 2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel CAS No. 155556-72-2

2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel

Cat. No. B587818
CAS RN: 155556-72-2
M. Wt: 1040.407
InChI Key: XEYAPYLENSHPRC-VZECWUOSSA-N
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Description

2’,7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel is an impurity of Paclitaxel . Paclitaxel is a tetracyclic diterpenoid isolated originally from the Pacific yew tree Taxus brevifolia . It is a mitotic inhibitor used in cancer chemotherapy .


Molecular Structure Analysis

The molecular formula of 2’,7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel is C57H77NO13Si2 . The molecular weight is 1040.39 .


Physical And Chemical Properties Analysis

2’,7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel is slightly soluble in Chloroform, DMSO, Methanol . It should be stored at 2-8 °C .

Scientific Research Applications

Molecular Mechanisms and Effects

Research on Paclitaxel and its derivatives has elucidated numerous cellular and molecular effects critical for its anti-cancer efficacy. These include the stabilization of microtubules, induction of cytokines, tumor suppressor genes, and the activation of signal-transduction pathways. Interestingly, the cytotoxicity and therapeutic effects of Paclitaxel derivatives are influenced by factors such as concentration, exposure duration, and cell type, showcasing the need for precise dosing and delivery mechanisms to maximize efficacy while minimizing adverse effects (Blagosklonny & Fojo, 1999).

Drug Delivery Systems

Advancements in drug delivery systems have been a focal point of research to overcome the limitations of Paclitaxel, such as poor water solubility and non-specific toxicity. Studies have explored various nano-delivery systems, including polymeric micelles, nanoparticles, and drug-eluting stents, to enhance the solubility, therapeutic efficacy, and specificity of Paclitaxel to cancer cells. These innovative delivery methods aim to exploit the enhanced permeability and retention (EPR) effect for targeted cancer therapy, demonstrating promising results in improving patient outcomes and compliance (Yang et al., 2020).

Clinical Applications and Challenges

Despite its effectiveness, Paclitaxel's clinical use is hampered by side effects such as peripheral neuropathy. Research into understanding the pathogenesis of these adverse effects and developing therapeutic agents to mitigate them has been significant. This includes identifying molecular pathways affected by Paclitaxel, such as altered calcium signaling and mitochondrial damage, and exploring potential interventions to prevent or reverse these toxicities. Such efforts are crucial for enhancing the tolerability and effectiveness of Paclitaxel-based therapies (Staff et al., 2019).

Mechanism of Action

As an impurity of Paclitaxel, it’s likely that 2’,7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel shares some of its properties. Paclitaxel is a mitotic inhibitor used in cancer chemotherapy . It has a role as a microtubule-stabilising agent .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-triethylsilyloxypropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H77NO13Si2/c1-12-72(13-2,14-3)70-42-33-43-56(35-66-43,69-37(8)59)48-50(68-52(63)40-31-25-20-26-32-40)57(65)34-41(36(7)44(54(57,9)10)46(60)49(61)55(42,48)11)67-53(64)47(71-73(15-4,16-5)17-6)45(38-27-21-18-22-28-38)58-51(62)39-29-23-19-24-30-39/h18-32,41-43,45-48,50,60,65H,12-17,33-35H2,1-11H3,(H,58,62)/t41-,42+,43+,45-,46+,47+,48-,50-,55+,56-,57+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYAPYLENSHPRC-VZECWUOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](CC)(CC)CC)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](CC)(CC)CC)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H77NO13Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747187
Record name (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-({(2R,3S)-3-benzamido-3-phenyl-2-[(triethylsilyl)oxy]propanoyl}oxy)-1,10-dihydroxy-9-oxo-7-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1040.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel

CAS RN

155556-72-2
Record name (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-({(2R,3S)-3-benzamido-3-phenyl-2-[(triethylsilyl)oxy]propanoyl}oxy)-1,10-dihydroxy-9-oxo-7-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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